molecular formula C11H19NO3 B3366551 tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate CAS No. 1383797-87-2

tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate

Cat. No.: B3366551
CAS No.: 1383797-87-2
M. Wt: 213.27 g/mol
InChI Key: VGDCXKATFLOEHF-MRVPVSSYSA-N
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Description

tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is a solid substance that is often used in various chemical reactions and research applications due to its unique properties.

Scientific Research Applications

tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for tert-butyl carbamate, a related compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or spray, to use personal protective equipment, and to ensure adequate ventilation .

Preparation Methods

The synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative under specific conditions. One common method includes mixing tert-butyl carbamate with the desired cyclohexanone derivative in the presence of a base and an organic solvent . The reaction mixture is then stirred at a controlled temperature to yield the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can act as a precursor or intermediate in biochemical pathways, leading to the formation of active compounds that exert their effects through various molecular targets and pathways . The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCXKATFLOEHF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (3-hydroxycyclohexyl)carbamate (4.40 g, 20.46 mmol) in DCM (250 mL) was added Dess-Martin periodinane (13.0 g, 30.70 mmol) in portions under cooling in an ice bath. The mixture was stirred at room temperature for 2 h. The reaction was diluted with DCM and washed with aqueous sodium carbonate. The separated organic layer was dried over anhydrous sodium sulfate and concentrated. The crude compound was purified by silica gel column chromatography (40% ethyl acetate in petroleum ether) to afford the title compound (4.0 g, 18.78 mmol, 91% yield). MS (ESI) m/z 214.1 [M+H]+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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